molecular formula C30H44N2O8 B142001 Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) CAS No. 131970-79-1

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Cat. No.: B142001
CAS No.: 131970-79-1
M. Wt: 560.7 g/mol
InChI Key: SSSFVNZAQRAFEX-UHFFFAOYSA-N
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Description

Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is a synthetic organic compound with the molecular formula C30H44N2O8 It is characterized by its complex structure, which includes two pyrrole rings connected by a hexamethylene bridge, each substituted with ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves the following steps:

    Formation of Pyrrole Rings: The initial step involves the synthesis of 2,5-dimethylpyrrole-3,4-dicarboxylate. This can be achieved through the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate.

    Coupling Reaction: The next step is the coupling of two pyrrole units via a hexamethylene bridge. This is usually done using a hexamethylene dihalide (e.g., hexamethylene dibromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Esterification: The final step involves the esterification of the carboxyl groups with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated synthesis systems are often employed to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols or aldehydes.

    Substitution: The ethyl ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed for substitution reactions.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Alcohols, aldehydes, and reduced esters.

    Substitution: Various alkylated or arylated pyrrole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in organic reactions.

    Material Science: It is explored for its potential in the synthesis of conductive polymers and other advanced materials.

Biology and Medicine

    Drug Development: Due to its structural similarity to biologically active pyrrole derivatives, it is investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

    Biomolecular Probes: The compound is used in the design of probes for studying biological processes at the molecular level.

Industry

    Polymer Synthesis: It serves as a monomer or comonomer in the production of specialty polymers with unique mechanical and chemical properties.

    Coatings and Adhesives: Its derivatives are used in the formulation of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
  • Diethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
  • Tetraethyl 1,1’-octamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Uniqueness

Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is unique due to its specific hexamethylene bridge and ethyl ester substitutions, which confer distinct chemical and physical properties. These features make it particularly suitable for applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

diethyl 1-[6-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]hexyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2O8/c1-9-37-27(33)23-19(5)31(20(6)24(23)28(34)38-10-2)17-15-13-14-16-18-32-21(7)25(29(35)39-11-3)26(22(32)8)30(36)40-12-4/h9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSFVNZAQRAFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCCCCCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392868
Record name Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131970-79-1
Record name Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
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